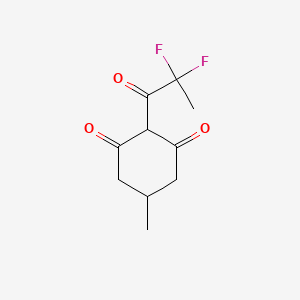

2-(2,2-Difluoropropanoyl)-5-methylcyclohexane-1,3-dione

Description

Properties

Molecular Formula |

C10H12F2O3 |

|---|---|

Molecular Weight |

218.20 g/mol |

IUPAC Name |

2-(2,2-difluoropropanoyl)-5-methylcyclohexane-1,3-dione |

InChI |

InChI=1S/C10H12F2O3/c1-5-3-6(13)8(7(14)4-5)9(15)10(2,11)12/h5,8H,3-4H2,1-2H3 |

InChI Key |

QMHUWYNYSDCCTG-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(=O)C(C(=O)C1)C(=O)C(C)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Difluoropropanoyl)-5-methylcyclohexane-1,3-dione typically involves the introduction of the difluoropropanoyl group to the cyclohexane-1,3-dione structure. One common method involves the reaction of 2,2-difluoropropanoyl chloride with 5-methylcyclohexane-1,3-dione in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluoropropanoyl)-5-methylcyclohexane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: The difluoropropanoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles such as amines and thiols can react with the difluoropropanoyl group under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(2,2-Difluoropropanoyl)-5-methylcyclohexane-1,3-dione has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2,2-Difluoropropanoyl)-5-methylcyclohexane-1,3-dione involves its interaction with specific molecular targets. The difluoropropanoyl group can form strong interactions with enzymes and proteins, potentially inhibiting their activity. This compound may also interfere with metabolic pathways by mimicking natural substrates and disrupting normal biochemical processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

a) 5-Methylcyclohexane-1,3-dione (CAS 4341-24-6)

- Structure: Lacks the difluoropropanoyl group at position 2.

- Physicochemical Properties: Molecular Weight: 126.16 g/mol Melting Point: 126–130°C Solubility: Moderate in polar solvents (e.g., ethanol, DMSO) .

- Applications : Widely used as a precursor in heterocyclic synthesis (e.g., Feist-Bénary reaction to form furans) .

b) 2-(2-(3-Bromophenyl)-2-oxoethyl)-5-methylcyclohexane-1,3-dione (CAS 1024188-94-0)

- Structure : Features a 3-bromophenyl-substituted acetyl group at position 2.

- Key Differences :

c) 5-(5-Bicyclo[2.2.1]hept-2-enyl)-2-propanoylcyclohexane-1,3-dione (CAS 88926-06-1)

Substituent Effects on Physicochemical Properties

*Estimated based on structural similarity. †Predicted higher lipophilicity due to fluorine atoms. ‡Increased LogP due to bromine’s hydrophobic effect.

Biological Activity

2-(2,2-Difluoropropanoyl)-5-methylcyclohexane-1,3-dione (CAS No. 1865500-41-9) is a synthetic compound that has garnered interest for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H12F2O3

- Molecular Weight : 218.20 g/mol

- CAS Number : 1865500-41-9

- MDL Number : MFCD30238781

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly as an inhibitor of certain enzymes and receptors. The compound's structure suggests potential interactions with biological targets involved in metabolic and signaling pathways.

The compound's mechanism of action primarily involves the inhibition of specific enzymes related to steroidogenesis and possibly other metabolic pathways. This is particularly relevant in the context of diseases influenced by steroid hormones.

Key Mechanisms:

- CYP11A1 Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of the enzyme CYP11A1, which is crucial in steroid hormone biosynthesis. Inhibition of this enzyme can potentially affect conditions related to hormone-dependent cancers and disorders .

- Receptor Modulation : The compound may also influence androgen receptor (AR) activity, which is significant in the treatment of AR-dependent diseases such as prostate cancer .

Study 1: Inhibition of Steroidogenesis

A study conducted on various compounds indicated that derivatives similar to this compound effectively inhibited CYP11A1 activity in vitro. This inhibition was associated with reduced levels of steroid hormones in treated cell lines, suggesting a potential therapeutic application in hormone-related disorders .

Study 2: Zebrafish Model Screening

Zebrafish models have been utilized to screen for compounds affecting hematopoietic stem cell (HSC) numbers and differentiation. Compounds structurally related to this compound were found to alter HSC populations significantly, indicating a broader impact on hematopoiesis and potential implications for leukemia treatment .

Data Table: Comparative Biological Activity

Q & A

Q. Basic Characterization Methods

- X-ray crystallography : SHELXL/SHELXS software is widely used for refining crystal structures, particularly for resolving disordered fluorine atoms .

- NMR spectroscopy : NMR is critical for confirming the difluoropropanoyl group’s integrity, while and NMR identify cyclohexane-dione and methyl substituents.

- HPLC-MS : Validates purity (>95%) and detects trace impurities like unreacted dione or acyl chloride .

What challenges arise in achieving regioselectivity during functionalization of the cyclohexane-1,3-dione core?

Advanced Mechanistic Insight

The 1,3-dione moiety exhibits two electrophilic carbonyl sites, but steric hindrance from the 5-methyl group directs reactions to the less hindered position (C-2). However, competing pathways may occur under acidic or basic conditions:

- Base-mediated reactions : Prefer enolate formation at C-2 due to methyl group’s steric protection of C-5.

- Acid-catalyzed reactions : May protonate carbonyl oxygen, leading to ambiguous attack sites.

Strategies to enhance selectivity include using bulky reagents (e.g., LDA) or low-temperature kinetic control .

How does this compound interact with biological targets, and what assays are used to evaluate its pharmacological potential?

Advanced Application in Drug Discovery

The difluoropropanoyl group may enhance metabolic stability and binding affinity to enzymes like kinases or proteases. Common assays include:

- In vitro enzyme inhibition : Fluorescence-based assays to measure IC values.

- Cellular cytotoxicity : MTT assays in cancer cell lines.

- Molecular docking : Simulations using the compound’s crystal structure to predict binding modes.

Evidence from structurally similar diones (e.g., linderalactone analogs) suggests anti-inflammatory and antiviral potential .

What contradictions exist in the literature regarding the compound’s synthetic scalability or stability?

Critical Data Analysis

Discrepancies arise in:

- Scalability : Batch vs. flow synthesis—some protocols report >70% yield in small batches but face challenges in continuous reactors due to viscosity from intermediates .

- Stability : While fluorine improves thermal stability, the dione core is prone to hydrolysis under acidic conditions. Contradictory reports on shelf-life stability (3–6 months at −20°C vs. rapid degradation in DMSO) highlight the need for rigorous stability studies .

What computational tools are recommended for modeling the compound’s reactivity in novel reactions?

Q. Advanced Methodological Guidance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.